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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of fedovapagon and desmopressin, two

vasopressin V2 receptor agonists investigated for the treatment of nocturia. The following

sections present a comprehensive overview of their mechanism of action, a comparative

summary of their clinical efficacy and safety based on available data, and a review of the

experimental protocols from key clinical trials.

Mechanism of Action: Vasopressin V2 Receptor
Agonism
Both fedovapagon and desmopressin exert their therapeutic effect by acting as selective

agonists of the vasopressin V2 receptor (V2R) in the collecting ducts of the kidneys.[1][2]

Activation of the V2R, a Gs-protein coupled receptor, initiates a signaling cascade that

increases intracellular cyclic adenosine monophosphate (cAMP). This cascade ultimately leads

to the translocation and insertion of aquaporin-2 (AQP2) water channels into the apical

membrane of the collecting duct cells. The increased presence of AQP2 channels enhances

water reabsorption from the urine back into the bloodstream, resulting in a reduced volume of

more concentrated urine.[1] When administered before bedtime, this antidiuretic effect leads to

decreased nocturnal urine production, thereby reducing the number of nocturnal voids.

Below is a diagram illustrating the signaling pathway of vasopressin V2 receptor agonists.
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Vasopressin V2 Receptor Signaling Pathway

Comparative Efficacy
A direct head-to-head clinical trial comparing fedovapagon and desmopressin for nocturia has

not been identified in the public domain. Therefore, this comparison is based on an indirect

analysis of their respective placebo-controlled clinical trials. It is important to note that the full

peer-reviewed publication of the pivotal Phase III EQUINOC trial for fedovapagon is not yet

available; thus, the data presented for fedovapagon is primarily from a press release and an

abstract of a dose-ranging study.[1][3]

Table 1: Efficacy of Fedovapagon in Men with Nocturia
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Endpoint
Fedovapagon
Dose

Result vs.
Placebo

p-value Source

Phase III

EQUINOC Trial

Reduction in

Nocturnal Voids
Not Specified

Statistically

Significant
<0.001

Improvement in

Quality of Life

(NocTIMe®)

Not Specified
Statistically

Significant
0.034

Increase in Time

to First Void
Not Specified

Statistically

Significant
<0.001

≥50% Reduction

in Nocturnal

Voids

Not Specified
Statistically

Significant
<0.001

Nights with 0 or 1

Void
Not Specified

Statistically

Significant
<0.006

Phase II Dose-

Ranging Study

Reduction in

Mean Nocturnal

Void Frequency

1 mg, 2 mg, 4

mg

Statistically

Significant
Not Specified

Increase in Mean

Time to First

Void

0.5 mg, 1 mg, 2

mg, 4 mg

Statistically

Significant
Not Specified

Table 2: Efficacy of Desmopressin in Adults with Nocturia (Orally Disintegrating Tablet - ODT)
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Endpoint
Desmopres
sin ODT
Dose

Mean
Change
from
Baseline
(vs.
Placebo)

p-value
Patient
Population

Source

Reduction in

Mean

Nocturnal

Voids

50 µg -0.37 <0.0001 Men

75 µg -0.41 0.0003 Men

25 µg -0.22 0.028 Women

Increase in

Time to First

Void

50 µg ~40 minutes 0.006 Men

75 µg ~40 minutes 0.003 Men

25 µg 49 minutes 0.003 Women

≥33%

Responder

Rate (Odds

Ratio)

50 µg 1.98 0.0009 Men

75 µg 2.04 0.0004 Men

25 µg 1.85 0.006 Women

Table 3: Efficacy of Desmopressin in Adults with Nocturia (Nasal Spray)

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 11 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1672327?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Endpoint
Desmopres
sin Nasal
Spray Dose

Mean
Change
from
Baseline
(vs.
Placebo)

p-value
Patient
Population

Source

Reduction in

Mean

Nocturnal

Episodes

0.83 mcg -0.2 <0.0001
Adults ≥50

years

1.66 mcg -0.3 <0.0001
Adults ≥50

years

≥50%

Reduction in

Mean

Nocturnal

Episodes

0.83 mcg
37.9% vs

30.3%
0.0227

Adults ≥50

years

1.66 mcg
48.7% vs

30.3%
<0.0001

Adults ≥50

years

Comparative Safety
The primary safety concern for vasopressin V2 receptor agonists is the risk of hyponatremia

(low serum sodium levels) due to increased water retention.

Fedovapagon: In the Phase III EQUINOC trial, fedovapagon was reported to be "generally

well tolerated". A Phase II dose-ranging study also reported that fedovapagon was well

tolerated. Specific data on the incidence of hyponatremia from the Phase III trial are not yet

publicly available.

Desmopressin: The risk of hyponatremia with desmopressin is well-documented, particularly in

older adults. Clinical trials of both ODT and nasal spray formulations have reported cases of

hyponatremia. For the ODT formulation in men, two subjects on the 50 µg dose had a serum

sodium level below 130 mmol/L, compared to nine subjects on the 75 µg dose. In a study of the
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25 µg ODT in women, three transient decreases in serum sodium to less than 130 mmol/L

were recorded. For the nasal spray, the incidence of hyponatremia (serum sodium ≤125

mmol/L) was 1.1% in the 1.66 mcg group and 0% in the 0.83 mcg group, compared to 0.2% in

the placebo group.

Experimental Protocols
Detailed experimental protocols are crucial for the interpretation and comparison of clinical trial

data. Below are summaries of the methodologies for key clinical trials of fedovapagon and

desmopressin.

Fedovapagon: EQUINOC Phase III Trial
Objective: To investigate the efficacy and safety of fedovapagon in the treatment of nocturia

in men with Benign Prostatic Hyperplasia (BPH).

Study Design: A 432-patient, randomized, double-blind, placebo-controlled, multi-center

study.

Patient Population: Men with a diagnosis of BPH and nocturia.

Intervention: Patients were randomized to receive an oral dose of fedovapagon or placebo

each evening.

Duration: 12-week treatment period.

Primary Endpoints:

Change from baseline in the mean number of nocturnal voids.

Change from baseline in a patient-reported outcome score for quality of life (NocTIMe®).

Secondary Endpoints:

Change from baseline in the time to first nocturnal void.

Proportion of nights with 0 or 1 nocturnal void.
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Proportion of patients with a ≥50% reduction in the mean number of nocturnal voids.

Data Collection: Patient diaries were likely used to record nocturnal voids and other relevant

data, which is standard practice in nocturia trials.

Screening of Male Patients
with BPH and Nocturia

Randomization (n=432)

Fedovapagon (Oral, Once Daily) Placebo (Oral, Once Daily)

12-Week Treatment Period

Endpoint Assessment:
- Nocturnal Voids
- NocTIMe® QoL

- Time to First Void
- Responder Rates

Statistical Analysis

Click to download full resolution via product page

EQUINOC Phase III Trial Workflow

Desmopressin Orally Disintegrating Tablet (ODT) Trial in
Men
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Objective: To investigate the efficacy and safety of 50 µg and 75 µg desmopressin ODT in

men with nocturia.

Study Design: A 3-month, randomized, double-blind, placebo-controlled, parallel-group,

multi-center study.

Patient Population: 385 men (aged 20-87 years) with two or more nocturnal voids per night.

Intervention: Patients were randomized to receive 50 µg desmopressin ODT, 75 µg

desmopressin ODT, or placebo once daily before bedtime.

Duration: 3 months.

Primary Endpoints:

Change from baseline in the mean number of nocturnal voids.

Proportion of patients achieving at least a 33% reduction from baseline in the mean

number of nocturnal voids (33% responders).

Data Collection: Patients completed a 3-day voiding diary at baseline and at specified follow-

up visits. Serum sodium levels were monitored for safety.

Desmopressin Nasal Spray Trials
Objective: To evaluate the efficacy and safety of SER120 desmopressin intranasal spray in

patients with nocturia.

Study Design: Two randomized, double-blind, placebo-controlled, Phase 3 trials (DB3 and

DB4).

Patient Population: A total of 1,333 patients aged 50 years or older with an average of 2.16

or more nocturnal voids per night.

Intervention: Patients were randomized to receive SER120 intranasal spray at doses of 1.66

mcg or 0.83 mcg, or placebo, for 12 weeks.

Duration: 12 weeks.
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Primary Endpoints:

Mean change from baseline in nocturnal episodes per night.

Percentage of patients with a 50% or greater reduction in mean nocturnal episodes per

night.

Secondary Endpoints:

Impact of Nighttime Urination (INTU) quality of life questionnaire.

Time to the first nocturnal void.

Percentage of nights with one or fewer nocturnal voids.

Data Collection: Patient diaries and quality of life questionnaires were used. Serum sodium

levels were monitored throughout the study.

Conclusion
Both fedovapagon and desmopressin have demonstrated efficacy in reducing the number of

nocturnal voids in patients with nocturia through their shared mechanism of action as

vasopressin V2 receptor agonists. Based on the available top-line data, fedovapagon appears

to be a promising new agent for the treatment of nocturia in men with BPH.

Desmopressin, available in orally disintegrating tablet and nasal spray formulations, is an

established treatment for nocturia with a well-characterized efficacy and safety profile. The

primary safety concern for both agents is hyponatremia, which necessitates careful patient

selection and monitoring, especially in the elderly.

A definitive comparison of the relative efficacy and safety of fedovapagon and desmopressin is

hampered by the lack of direct head-to-head trials and the absence of a full peer-reviewed

publication of the fedovapagon Phase III EQUINOC trial. The future publication of these data

will be critical for a more complete and direct comparison to inform clinical and research

perspectives.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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